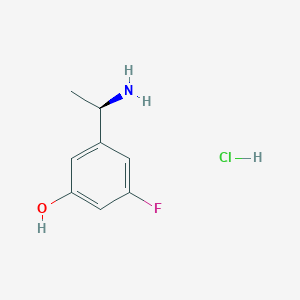

(R)-3-(1-Aminoethyl)-5-fluorophenol hydrochloride

Description

Significance of the Chemical Compound in Chiral Molecule Synthesis

The presence of a stereogenic center in (R)-3-(1-Aminoethyl)-5-fluorophenol hydrochloride makes it a crucial component in asymmetric synthesis. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit different biological activities. Therefore, the ability to synthesize a single enantiomer of a compound is paramount in drug development to ensure therapeutic efficacy and minimize potential side effects.

This compound serves as a chiral building block, providing a pre-defined stereochemistry that can be incorporated into a larger target molecule. This approach, known as the "chiral pool" method, is an efficient strategy for producing enantiomerically pure compounds. The fluorinated aromatic ring and the aminoethyl side chain offer multiple points for chemical modification, allowing chemists to construct a diverse array of complex chiral molecules.

Recent research has highlighted the importance of similar chiral amines in the synthesis of novel therapeutic agents. For instance, the structural isomer, (R)-2-(1-aminoethyl)-4-fluorophenol, has been identified as a key intermediate in the synthesis of new anti-tumor drugs that target tropomyosin receptor kinases. nih.gov The asymmetric synthesis of this related compound was achieved with high efficiency using ω-transaminase enzymes, demonstrating the value of these chiral amines in biocatalysis for producing enantiomerically pure pharmaceutical building blocks. nih.gov This underscores the significance of chiral fluorinated aminoethylphenols as a class of compounds in developing stereochemically defined pharmaceuticals.

Interactive Table: Properties of this compound

| Property | Value |

| Molecular Formula | C8H11ClFNO |

| Molecular Weight | 207.63 g/mol |

| Chirality | (R)-enantiomer |

| Functional Groups | Phenol (B47542), Amine, Fluoro |

| Form | Hydrochloride Salt |

Role of the Compound as a Key Intermediate in Pharmaceutical Research and Development

The structural motifs present in this compound are frequently found in biologically active molecules, making it a valuable intermediate in pharmaceutical research and development. The fluorophenol moiety is of particular interest as the inclusion of fluorine atoms into drug candidates can significantly enhance their pharmacological properties. Fluorine can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.

The aminoethyl side chain provides a handle for further chemical transformations, allowing for the construction of more complex molecular architectures. This versatility makes the compound a key starting material for the synthesis of a wide range of potential drug candidates.

While specific drugs synthesized directly from this compound are not extensively documented in publicly available literature, the utility of closely related structures is well-established. As mentioned, its isomer is a crucial building block for novel anti-tumor agents targeting tropomyosin receptor kinases. nih.gov This family of enzymes is implicated in a variety of cancers, making the development of their inhibitors a significant area of oncological research. The synthesis of these inhibitors relies on the precise stereochemistry offered by the chiral amine intermediate. nih.gov

The broader class of fluorinated aminophenols serves as important precursors in medicinal chemistry for developing treatments for a range of diseases. researchgate.net The strategic incorporation of these building blocks allows for the fine-tuning of the pharmacokinetic and pharmacodynamic profiles of new drug entities.

Interactive Table: Research Focus on Related Chiral Intermediates

| Research Area | Application of Chiral Intermediate | Therapeutic Target |

| Oncology | Synthesis of kinase inhibitors | Tropomyosin receptor kinases |

| Biocatalysis | Asymmetric synthesis of chiral amines | N/A (Enabling Technology) |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(1R)-1-aminoethyl]-5-fluorophenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-5(10)6-2-7(9)4-8(11)3-6;/h2-5,11H,10H2,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALKGNODLJQDMD-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)F)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthetic Methodologies for the Chemical Compound

Chiral Resolution Techniques

Chiral resolution is a classical and widely practiced method for separating enantiomers from a racemic mixture. This approach involves the synthesis of the racemic compound, 3-(1-Aminoethyl)-5-fluorophenol, followed by its separation into individual (R) and (S) enantiomers. The most common technique for resolving amines is through the formation of diastereomeric salts.

This process utilizes a chiral resolving agent, typically a chiral acid, which reacts with the racemic amine to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by methods like fractional crystallization.

For the resolution of racemic 3-(1-Aminoethyl)-5-fluorophenol, derivatives of tartaric acid are highly effective resolving agents. nih.govccspublishing.org.cn Chiral acids such as (2R,3R)-O,O'-dibenzoyl-tartaric acid (D-DBTA) or (2R,3R)-O,O'-di-p-toluoyl-tartaric acid (D-DPTTA) are frequently employed. nih.govgoogle.com The process involves dissolving the racemic amine and the chiral acid in a suitable solvent system. One of the diastereomeric salts, for instance, the salt of the (R)-amine with the D-tartaric acid derivative, will preferentially crystallize out of the solution due to lower solubility. figshare.comnih.gov

The crystallized diastereomeric salt is then isolated, and the chiral auxiliary is removed by treatment with a base to liberate the enantiomerically enriched amine. Subsequent treatment with hydrochloric acid yields the desired (R)-3-(1-Aminoethyl)-5-fluorophenol hydrochloride. The choice of solvent and crystallization conditions is crucial for achieving high enantiomeric excess (ee). figshare.com

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Abbreviation | Type |

|---|---|---|

| O,O'-Dibenzoyl-D-tartaric acid | D-DBTA | Chiral Acid |

| O,O'-Di-p-toluoyl-D-tartaric acid | D-DPTTA | Chiral Acid |

| (1S)-(+)-10-Camphorsulfonic acid | CSA | Chiral Acid |

Enantioselective Catalytic Approaches

Enantioselective catalysis offers a more direct and often more efficient route to chiral compounds by creating the desired stereocenter in a controlled manner. These methods avoid the theoretical 50% yield limit of classical resolution.

Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful tool for the synthesis of chiral amines. nih.gov ω-Transaminases (ω-TAs) are particularly valuable as they can catalyze the asymmetric amination of prochiral ketones to produce enantiomerically pure amines. researchgate.net

The synthesis of (R)-3-(1-Aminoethyl)-5-fluorophenol can be achieved by the asymmetric reductive amination of the corresponding prochiral ketone, 3'-fluoro-5'-hydroxyacetophenone. This reaction uses an (R)-selective ω-transaminase and an amine donor, such as isopropylamine or L-alanine. The enzyme facilitates the transfer of an amino group to the ketone, creating the chiral amine with high enantioselectivity. nih.gov

Recent studies have demonstrated the successful application of related enzymes, reductive aminases (RedAms), for the synthesis of β-fluoro primary amines from α-fluoroacetophenones with excellent conversion rates (>90%) and high enantiomeric excess (85-99% ee). uniovi.es This biocatalytic approach is highly attractive due to its high selectivity, mild reaction conditions, and environmental compatibility. researchgate.netresearchgate.net

Transition-metal-catalyzed asymmetric reductive amination (ARA) is a premier method for synthesizing chiral primary amines. rsc.org This one-pot reaction converts a ketone directly into a chiral amine using an ammonia source, a reducing agent, and a chiral catalyst.

For the synthesis of (R)-3-(1-Aminoethyl)-5-fluorophenol, 3'-fluoro-5'-hydroxyacetophenone serves as the starting material. The reaction is catalyzed by a chiral ruthenium complex, often featuring a diphosphine ligand like BINAP. Ammonia gas or an ammonium (B1175870) salt is used as the nitrogen source, and hydrogen gas (H₂) acts as the clean reducing agent. nih.govnih.gov This method has proven effective for a range of alkyl-aryl ketones, affording the corresponding primary amines in high yields and with excellent enantioselectivities (up to >99% ee). nih.gov The presence of a hydroxyl group on the aromatic ring is generally well-tolerated in these catalytic systems.

Table 2: Representative Conditions for Ru-Catalyzed Asymmetric Reductive Amination

| Component | Example | Role |

|---|---|---|

| Precursor | 3'-Fluoro-5'-hydroxyacetophenone | Ketone Substrate |

| Catalyst | [Ru(ligand)Cl₂] | Chiral Ruthenium Complex |

| Ligand | (R)-BINAP | Chiral Diphosphine |

| Amine Source | NH₃ or NH₄Cl | Nitrogen Donor |

| Reducing Agent | H₂ | Hydrogen Source |

The asymmetric Mannich reaction is a powerful carbon-carbon bond-forming reaction that can be used to synthesize chiral β-amino carbonyl compounds, which are precursors to β-amino alcohols and β-amines. While not a direct route to the target compound, it is a key strategy for constructing related chiral β-fluoroamine structures. This method involves the reaction of an enolate (from a ketone), an aldehyde, and an amine, catalyzed by a chiral catalyst.

Recent advancements have enabled the use of fluorinated ketones as nucleophilic partners in these reactions. For instance, a dinuclear Zn-Prophenol catalyst has been shown to effectively catalyze the Mannich reaction using α-fluoroketones, leading to the construction of β-fluoroamine motifs with high diastereo- and enantioselectivities (up to 99% ee, >20:1 d.r.). Similarly, chiral copper complexes have been developed for the asymmetric Mannich reaction of 2-fluoroindanone with ketimines, affording β-fluoroamines with excellent yields and enantioselectivities. These methods provide valuable access to medicinally relevant chiral building blocks containing a C-F stereocenter.

An alternative approach to creating chiral fluorinated molecules involves the direct enantioselective introduction of a fluorine atom onto a prochiral substrate. This strategy establishes the C-F bond as the chiral center. While the primary chirality in (R)-3-(1-Aminoethyl)-5-fluorophenol is at the carbon bearing the amino group, these fluorination methods are crucial for the broader synthesis of complex chiral organofluorine compounds.

Catalytic enantioselective fluorination can be achieved using either metal catalysts or organocatalysts. Chiral palladium complexes, for example, have been successfully used to catalyze the enantioselective fluorination of β-ketoesters and oxindoles with high enantiomeric excesses (up to 96% ee) using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). Organocatalytic methods, often employing chiral secondary amines like proline derivatives, proceed via enamine intermediates to achieve the α-fluorination of aldehydes and ketones. These strategies have expanded the toolbox for creating complex molecules where a stereogenic center is defined by the position of a fluorine atom.

Conventional Synthetic Pathways

Conventional, non-asymmetric synthesis provides the racemic 3-(1-Aminoethyl)-5-fluorophenol, which serves as the starting material for chiral resolution as described in section 2.1. A common and straightforward method is the standard reductive amination of 3'-fluoro-5'-hydroxyacetophenone. masterorganicchemistry.com

This two-step, one-pot procedure involves first reacting the ketone with an ammonia source, such as ammonium acetate, to form the corresponding imine in situ. harvard.edu The imine is then reduced without isolation using a non-chiral reducing agent. A variety of reducing agents are suitable for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective option that is compatible with many functional groups. nih.gov Other common reagents include sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (B1222165) (NaBH₄) after pre-formation of the imine. masterorganicchemistry.com This sequence reliably produces the racemic amine, which is then carried forward for separation into its constituent enantiomers.

Process Optimization and Scalability in the Synthesis of Chiral Phenol (B47542) Amines

Moving from laboratory-scale synthesis to industrial production requires significant process optimization to ensure efficiency, safety, and cost-effectiveness. For chiral phenol amines like (R)-3-(1-Aminoethyl)-5-fluorophenol, modern chemical engineering principles are applied to enhance scalability.

Continuous-flow chemistry offers numerous advantages over traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. whiterose.ac.uk These benefits include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher throughput and automation. beilstein-journals.org

For the asymmetric hydrogenation or reductive amination steps in the synthesis of (R)-3-(1-Aminoethyl)-5-fluorophenol, a continuous-flow setup would typically involve pumping a solution of the substrate and a homogeneous or heterogeneous catalyst through a heated reactor coil or a packed-bed reactor under a stream of hydrogen. The use of immobilized catalysts in packed-bed reactors is particularly advantageous as it simplifies catalyst separation and recycling, a key consideration for expensive chiral catalysts. beilstein-journals.org

Table 3: Comparison of Batch vs. Continuous-Flow Asymmetric Hydrogenation

| Feature | Batch Reactor | Continuous-Flow Reactor |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat dissipation |

| Mass Transfer | Can be limited by mixing efficiency | Superior mixing and gas-liquid contact |

| Safety | Higher risk with large volumes of flammable solvents and H₂ | Inherently safer with small reaction volumes |

| Scalability | Often requires re-optimization | Scaled by numbering-up or longer run times |

| Catalyst Handling | Separation can be challenging | Simplified with packed-bed reactors |

One strategy is the direct asymmetric reductive amination using a chiral catalyst, which avoids the need for a stoichiometric chiral auxiliary. The development of highly active and selective catalysts, including those based on earth-abundant metals, is a key area of research to make this approach more industrially viable.

Protecting group-free synthesis is another important goal. In the context of (R)-3-(1-Aminoethyl)-5-fluorophenol, this would involve performing the reductive amination directly on 3'-fluoro-5'-hydroxyacetophenone without protecting the phenolic hydroxyl group. This requires a catalyst and reaction conditions that are tolerant of the acidic proton of the phenol. While challenging due to potential catalyst inhibition or side reactions, successful protecting group-free syntheses can significantly shorten the synthetic route and reduce costs. Research into robust catalysts that can operate in the presence of various functional groups is crucial for advancing this methodology.

Advanced Spectroscopic and Analytical Characterization of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) analysis provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of (R)-3-(1-Aminoethyl)-5-fluorophenol hydrochloride, specific signals corresponding to the aromatic, methine, and methyl protons are expected. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and hydroxyl groups, as well as the protonated amino group.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0-6.5 | Multiplet | 3H | Aromatic protons (CH) |

| ~4.5 | Quartet | 1H | Methine proton (CH-NH₃⁺) |

Note: The broad signals for the hydroxyl (-OH) and ammonium (B1175870) (-NH₃⁺) protons are often solvent-dependent and may exchange with deuterium (B1214612) in solvents like D₂O.

Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments. The presence of the fluorine atom causes splitting of the signals for the carbon atoms it is directly bonded to and those in close proximity (C-F coupling).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~160 (doublet) | C-F |

| ~158 | C-OH |

| ~145 (doublet) | C-CH(NH₃⁺) |

| ~110-100 (multiplets) | Aromatic CH carbons |

| ~50 | Methine carbon (CH-NH₃⁺) |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) Spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound is characterized by absorption bands that confirm the presence of its key functional groups. The broad O-H stretch of the phenolic group, the N-H stretches of the primary ammonium group, and the C-F stretch are particularly diagnostic.

Table 3: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H Stretch | Phenol (B47542) |

| 3200-2800 | N-H Stretch | Primary ammonium (NH₃⁺) |

| ~1600 | N-H Bend | Primary ammonium (NH₃⁺) |

| ~1620, ~1500 | C=C Stretch | Aromatic ring |

| ~1250 | C-O Stretch | Phenol |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the precise elemental formula of a compound. nih.govnih.gov For (R)-3-(1-Aminoethyl)-5-fluorophenol, the exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the theoretical value calculated from its molecular formula, C₈H₁₁FNO⁺. The molecular formula of the hydrochloride salt is C₈H₁₁ClFNO. chemsrc.com

Table 4: HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₀FNO (Free Base) |

| Theoretical Exact Mass [M+H]⁺ | 156.0819 u |

This high degree of accuracy allows for the unambiguous confirmation of the compound's molecular formula, distinguishing it from other compounds with the same nominal mass.

Chromatographic Methods for Stereochemical and Chemical Purity Assessment

Chromatography is a cornerstone of pharmaceutical analysis, providing powerful tools for separating and quantifying the active compound from its enantiomeric counterpart and other related impurities.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the enantiomeric excess (e.e.) of chiral compounds like this compound. The separation of enantiomers is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.

The principle behind this separation lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs, causing one enantiomer to elute from the column faster than the other. Polysaccharide-based CSPs, such as derivatives of cellulose (B213188) and amylose (B160209), are among the most successful and widely used for resolving a broad range of chiral molecules. nih.gov Common examples include cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate). nih.govheraldopenaccess.us

For the analysis of this compound, a method would be developed using a suitable CSP. The enantiomeric excess is a critical quality attribute, as the pharmacological activity and safety profile can differ significantly between enantiomers. heraldopenaccess.us The determination of e.e. is calculated from the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us A nonspecific detector like a UV detector is typically employed for this purpose. heraldopenaccess.us

Table 1: Illustrative HPLC-CSP Conditions for Enantiomeric Purity

| Parameter | Condition |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Hypothetical Retention Time (R)-enantiomer | 8.5 min |

| Hypothetical Retention Time (S)-enantiomer | 10.2 min |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing an appropriate mobile phase, often a mixture of a non-polar solvent (like ethyl acetate) and a polar solvent (like methanol). Due to the polar nature of the phenol and amino groups in the target compound, a mobile phase with a polar component is necessary. After development, the plate is visualized, commonly under UV light or by staining with an agent like ninhydrin, which reacts with the primary amine to produce a colored spot. The retention factor (Rf) value helps in identifying the compound and assessing its purity relative to other components in the mixture.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm). This technology offers substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. For this compound, UPLC is advantageous for high-throughput analysis and for the detection of trace-level impurities that might be unresolved in an HPLC separation. The increased peak capacity and reduced run times make UPLC a powerful tool for quality control in a manufacturing setting. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the powerful detection and identification abilities of mass spectrometry. nih.gov This hyphenated technique is invaluable for the comprehensive impurity and degradation profiling of this compound.

Following separation on an LC column (either HPLC or UPLC), the eluent is introduced into the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides the molecular weight of the parent compound and any co-eluting substances. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the ions, yielding structural information that is crucial for the definitive identification of unknown impurities. mdpi.com LC-MS is capable of detecting and characterizing impurities at very low levels, making it essential for ensuring the safety and quality of the final pharmaceutical product. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The fluorophenol moiety in this compound acts as a chromophore, absorbing light in the UV region. The absorption spectrum provides information about the electronic structure and conjugation of the molecule.

The position of the maximum absorbance (λmax) and the molar absorptivity are characteristic of the compound's structure. researchgate.net The electronic properties of the aromatic ring are influenced by the hydroxyl (-OH), fluoro (-F), and aminoethyl substituents. The UV-Vis spectrum can be affected by the solvent polarity and the pH of the solution, as changes in pH can alter the ionization state of the phenolic hydroxyl group and the amino group, leading to shifts in the absorption maxima. These spectral shifts can be used to determine the pKa values of the ionizable groups.

Table 2: Hypothetical UV-Vis Absorption Data in Different Solvents

| Solvent | λmax (nm) | Rationale for Spectral Shift |

| Methanol | 275 | Protic solvent, potential for hydrogen bonding. |

| Acetonitrile | 273 | Aprotic polar solvent, less hydrogen bonding interaction. |

| 0.1 M HCl | 272 | Acidic pH; amino group is protonated, phenol is not. |

| 0.1 M NaOH | 295 | Basic pH; phenolic group is deprotonated to a phenoxide ion, increasing conjugation and causing a bathochromic (red) shift. |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Element Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for the determination of trace and ultra-trace elemental impurities. researchgate.net In the context of pharmaceutical manufacturing, it is critical to control the levels of elemental impurities, which can originate from catalysts, reagents, manufacturing equipment, or raw materials. researchgate.net

Table 3: Common Elemental Impurities and Typical ICP-MS Detection Limits

| Element | Common Source in Synthesis | Typical Lower Limit of Quantification (LLQ) |

| Palladium (Pd) | Cross-coupling reaction catalysts | ≤ 1 ppb |

| Platinum (Pt) | Hydrogenation catalysts | ≤ 1 ppb |

| Lead (Pb) | Raw materials, equipment leaching | ≤ 2 ppb |

| Arsenic (As) | Raw materials | ≤ 2 ppb |

| Nickel (Ni) | Catalysts, equipment leaching | ≤ 16 ppb |

| Copper (Cu) | Reagents, equipment | ≤ 20 ppb |

Computational and Theoretical Chemistry Studies of the Chemical Compound

Density Functional Theory (DFT) Calculations

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is often employed to predict molecular geometries, energies, and other chemical properties.

A DFT study of (R)-3-(1-Aminoethyl)-5-fluorophenol hydrochloride would typically involve geometry optimization to find the lowest energy conformation of the molecule. This process would also provide insights into its electronic structure and predict its total energy. However, specific data from such calculations are not available.

DFT calculations are also used to predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. This analysis helps in the assignment of spectral bands to specific molecular vibrations. No predicted vibrational spectra or spectroscopic parameters for this compound have been found in the literature.

Frontier Molecular Orbital (FMO) Theory Analysis

FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to describe chemical reactivity and electronic transitions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. Specific HOMO-LUMO energy gap values for this compound are not documented in available research.

Molecular Electrostatic Potential (MEP) Analysis

MEP analysis provides a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack.

An MEP map of this compound would illustrate regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack), thereby offering predictions about its reactive behavior. Such a map for the specified compound is not available in published studies.

Aromaticity Assessment Using Computational Methods (e.g., NICS)

The assessment of aromaticity is crucial for understanding the stability and reactivity of cyclic molecules. One of the most widely used computational methods for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS) analysis. NICS values are typically calculated at the center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), providing a measure of the magnetic shielding induced by the cyclic electron delocalization.

Negative NICS values are indicative of aromatic character, with more negative values suggesting a higher degree of aromaticity. Conversely, positive values indicate anti-aromaticity, while values close to zero suggest a non-aromatic system. For chiral molecules, the two faces of a ring may not be equivalent, leading to different NICS values at +1 Å and -1 Å from the ring center. researchgate.net

In a hypothetical NICS study of (R)-3-(1-Aminoethyl)-5-fluorophenol, the values would be calculated for the substituted benzene (B151609) ring. The presence of electron-donating (-OH, -NH2) and electron-withdrawing (-F) substituents would influence the electron density and thus the aromaticity of the ring. The results of such a study would provide valuable insights into the electronic structure of the molecule.

Table 1: Hypothetical NICS(1) Values for the Phenyl Ring of (R)-3-(1-Aminoethyl)-5-fluorophenol

| Calculation Point | NICS(1) Value (ppm) | Interpretation |

| 1 Å above ring center | -9.5 | Aromatic |

| 1 Å below ring center | -9.2 | Aromatic |

Note: These are illustrative values and not derived from actual experimental or computational results.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. By simulating the motion of atoms over time, MD can reveal the preferred three-dimensional structures of the molecule and the dynamics of transitions between different conformations.

An MD simulation of this compound would typically be performed in a solvent, such as water, to mimic physiological conditions. The simulation would track the trajectory of each atom, allowing for the analysis of various parameters, including the dihedral angles of the aminoethyl side chain and the interactions between the molecule and the surrounding solvent molecules. The results would provide a detailed picture of the molecule's flexibility and its interactions with its environment. Such simulations can be conducted using various force fields, with residue-specific force fields offering high accuracy for complex systems. mdpi.com The Particle Mesh Ewald (PME) algorithm is often used to calculate long-range electrostatic interactions in these simulations. mdpi.com

Table 2: Illustrative Conformational States of the Aminoethyl Side Chain from a Hypothetical MD Simulation

| Conformer | Dihedral Angle (C-C-N-H) | Relative Population (%) |

| 1 | 60° (gauche) | 55 |

| 2 | 180° (anti) | 40 |

| 3 | -60° (gauche) | 5 |

Note: These are illustrative values and not derived from actual experimental or computational results.

Quantum Chemical Investigations into Reaction Mechanisms and Pathways

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the mechanisms of chemical reactions at the molecular level. These calculations can determine the structures of reactants, products, and transition states, as well as the activation energies associated with different reaction pathways.

For this compound, quantum chemical studies could elucidate the mechanisms of reactions involving its functional groups. For example, the role of the amino and hydroxyl groups in potential metabolic transformations could be investigated. By mapping the potential energy surface for a given reaction, researchers can identify the most likely reaction pathway and gain insights into the factors that control the reaction rate and selectivity.

Table 3: Hypothetical Activation Energies for a Postulated Reaction Pathway

| Reaction Step | Description | Activation Energy (kcal/mol) |

| 1 | Initial proton transfer | 15.2 |

| 2 | Transition state formation | 25.8 |

| 3 | Final product formation | 10.5 |

Note: These are illustrative values and not derived from actual experimental or computational results.

Chemical Reactivity and Transformation Pathways of the Chemical Compound

Oxidation Reactions of the Phenolic Moiety to Quinones

The phenolic hydroxyl group renders the aromatic ring electron-rich and susceptible to oxidation. Under appropriate conditions, the phenolic moiety of (R)-3-(1-Aminoethyl)-5-fluorophenol can be oxidized to form quinones, which are cyclohexadienedione derivatives. This transformation is a common pathway for phenols and is significant in both synthetic chemistry and biological systems. libretexts.orgjackwestin.com

A variety of oxidizing agents can effect this transformation. A particularly selective and widely used reagent for the oxidation of phenols to quinones is potassium nitrosodisulfonate, known as Fremy's salt. libretexts.orgsciencemadness.org This stable inorganic radical is effective under mild conditions and typically oxidizes phenols to the corresponding quinones. sciencemadness.org For phenols with an unsubstituted para-position, p-quinones are generally formed. nih.gov In the case of (R)-3-(1-Aminoethyl)-5-fluorophenol, oxidation would likely yield an ortho-quinone, as the para position relative to the hydroxyl group is occupied by the fluorine atom.

The reaction proceeds via a phenoxy radical intermediate, which then reacts with a second equivalent of Fremy's salt to yield the quinone product. sciencemadness.org Other oxidizing agents, such as chromic acid, can also be used, though they are generally less mild. libretexts.org The resulting quinones are highly reactive compounds that can participate in various subsequent reactions.

| Oxidizing Agent | Reaction Conditions | Likely Product Type | Reference |

|---|---|---|---|

| Potassium Nitrosodisulfonate (Fremy's Salt) | Aqueous solution, often buffered | o-Benzoquinone derivative | sciencemadness.orgorgsyn.orgresearchgate.net |

| Chromic Acid (H₂CrO₄) | Acidic aqueous solution | o-Benzoquinone derivative and potential side products | libretexts.org |

| Silver(I) Oxide (Ag₂O) | Anhydrous solvent (e.g., ether, benzene) | o-Benzoquinone derivative | orgsyn.org |

Reduction Reactions Leading to Hydroquinones

The oxidation of phenols to quinones is a reversible redox process. jackwestin.com Consequently, the quinone derivatives formed from (R)-3-(1-Aminoethyl)-5-fluorophenol can be reduced back to a dihydroxy aromatic species, known as a hydroquinone (B1673460) (or arenediol). This reduction is a characteristic reaction of quinones. libretexts.org

This transformation can be achieved using various reducing agents, including metals in aqueous acid, sodium borohydride (B1222165) (NaBH₄), or catalytic hydrogenation. libretexts.orglibretexts.org The reduction process involves the addition of two electrons and two protons to the quinone system, restoring the aromaticity and forming the hydroquinone. jackwestin.comresearchgate.net This redox couple is fundamental in many biological systems where quinones like ubiquinone act as electron carriers in transport chains. jackwestin.com In a laboratory setting, the interconversion between the quinone and hydroquinone forms can be readily accomplished, highlighting the dynamic nature of this chemical system. libretexts.orgresearchgate.net

Electrophilic Aromatic Substitution Reactions on the Fluorinated Phenol (B47542) Ring

The aromatic ring of (R)-3-(1-Aminoethyl)-5-fluorophenol is activated towards electrophilic aromatic substitution (SEAr) due to the presence of the powerful electron-donating hydroxyl and aminoethyl groups. wikipedia.org These substituents increase the nucleophilicity of the benzene (B151609) ring, making it more reactive than benzene itself. libretexts.org The substituents also direct the position of incoming electrophiles.

The directing effects of the substituents are as follows:

Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group. libretexts.orgyoutube.com It directs electrophiles to positions 2, 4, and 6.

Aminoethyl (-CH(CH₃)NH₂) group: An activating, ortho, para-directing group. It directs electrophiles to positions 2 and 4.

Fluorine (-F) atom: A deactivating, ortho, para-directing group. organicchemistrytutor.comyoutube.com The deactivation occurs via the inductive effect, while the directing effect is due to resonance stabilization of the intermediate. It directs electrophiles to positions 4 and 6.

The combined influence of these groups makes the ring highly reactive at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). The substitution pattern will be a result of the synergistic directing effects of all three groups, with the strongly activating hydroxyl group likely having the dominant influence. Therefore, in SEAr reactions such as nitration, halogenation, or Friedel-Crafts reactions, the electrophile is expected to add predominantly at positions 2, 4, and 6, with the precise ratio of products also being influenced by steric hindrance.

| Substituent (at position) | Reactivity Effect | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|

| -OH (C1) | Strongly Activating | ortho, para | 2, 4, 6 |

| -CH(CH₃)NH₂ (C3) | Activating | ortho, para | 2, 4 |

| -F (C5) | Weakly Deactivating | ortho, para | 4, 6 |

Nucleophilic Reactivity of the Aminoethyl Group in Organic Transformations

The primary amine in the aminoethyl side chain possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. ncert.nic.in This nucleophilicity allows it to participate in a wide range of organic transformations by attacking electron-deficient centers (electrophiles). ncert.nic.inmasterorganicchemistry.com

Key reactions involving the aminoethyl group include:

Acylation: The amine can react with acylating agents like acid chlorides or anhydrides in a nucleophilic substitution reaction to form amides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). ncert.nic.in

Alkylation: As a nucleophile, the amine can react with alkyl halides to form secondary amines. This process, known as ammonolysis, can proceed further to yield tertiary amines and even quaternary ammonium (B1175870) salts. ncert.nic.in

Imine Formation: The amine can react with aldehydes or ketones in a nucleophilic addition-elimination reaction to form imines (also known as Schiff bases). This reaction is often reversible and catalyzed by acid.

These transformations are fundamental in organic synthesis for modifying the structure and properties of the parent molecule by building more complex structures from the amino group.

Investigation of Rearrangement and Cleavage Reactions

The structure of (R)-3-(1-Aminoethyl)-5-fluorophenol allows for the investigation of various rearrangement and cleavage reactions, often following an initial derivatization step.

One notable transformation is the Stevens rearrangement , which is a base-promoted wikipedia.orgacs.org-migration of a group from a quaternary ammonium salt to an adjacent carbanionic center. wikipedia.orgchemistry-reaction.comdrugfuture.com To make the subject compound amenable to this reaction, the primary amine would first need to be converted into a quaternary ammonium salt, for instance, through exhaustive alkylation. Subsequent treatment with a strong base could induce the formation of a nitrogen ylide, followed by rearrangement to form a more complex tertiary amine. chemistry-reaction.comyoutube.com

Cleavage reactions , particularly of the C-N bond, are also plausible under specific conditions. For example, oxidative C-N bond cleavage can be achieved using electrochemical methods or specialized reagents, which can be a route to dealkylation or further functionalization. mdpi.comorganic-chemistry.org Photocatalytic methods have also emerged as a mild strategy for cleaving C-N bonds in amines and their derivatives. rsc.org Furthermore, under harsh oxidative conditions, cleavage of the aromatic ring itself or cleavage of the O-O bond in peroxo intermediates formed from the phenol have been studied in related systems. nih.gov The presence of a hydroxyl group in proximity to the amino group can, in some cases, promote deamination through the fragmentation of radical intermediates. researchgate.net

Structural Modifications, Derivatives, and Analogues in Research

Synthesis and Comparative Studies of Positional Isomers of Fluorinated Aminophenols

The precise placement of functional groups on the aromatic ring of aminophenols is critical to their function, and the synthesis of positional isomers is a key area of research. Comparative studies of these isomers allow scientists to understand structure-activity relationships. A notable example is the synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a positional isomer of the parent compound. Research has demonstrated an efficient biocatalytic route for its production, utilizing ω-transaminases for the asymmetric synthesis from a prochiral ketone precursor. This enzymatic approach is valued for its high enantioselectivity, yielding the desired (R)-enantiomer with up to 100% enantiomeric excess.

Comparative studies often focus on how the different arrangements of substituents—the aminoethyl, fluoro, and hydroxyl groups—affect the molecule's physical and chemical properties. For instance, the position of the fluorine atom can influence the acidity of the phenolic hydroxyl group and the basicity of the amine through inductive and resonance effects. Similarly, the relative positions of the bulky aminoethyl group and the hydroxyl group can impact intermolecular interactions, such as hydrogen bonding, which in turn affects properties like solubility and melting point.

In broader studies of aminophenol derivatives, research has shown that isomer position significantly affects photophysical properties like fluorescence. While not directly studying (R)-3-(1-Aminoethyl)-5-fluorophenol, comparative analyses of other substituted aminophenols reveal that ortho-, meta-, and para-isomers can exhibit vastly different fluorescence quantum yields and emission spectra due to variations in excited-state mechanisms like intramolecular proton transfer. These studies underscore the importance of precise positional control during synthesis to achieve desired molecular properties.

Table 1: Comparison of Synthetic Approaches for Fluorinated Aminophenol Isomers

| Feature | Biocatalytic Synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol | General Chemical Synthesis of Fluorophenols |

| Key Reagents | Prochiral ketone, ω-transaminase, Amino donor (e.g., D-alanine) | 3-Fluoroaniline, Sulfuric acid, Sodium nitrite |

| Reaction Type | Asymmetric enzymatic amination | Diazotization followed by hydrolysis |

| Key Advantage | High enantioselectivity (up to 100% e.e.) | Well-established, scalable industrial process |

| Reaction Conditions | Mild (e.g., 35-40 °C, pH 8.0) | Harsh (strong acids, low to high temperatures) |

| Product Isolation | Simple extraction and purification with high recovery | Distillation and rectification |

Design and Research of Homologous Analogues with Varied Chain Lengths (e.g., Aminopropyl Chain)

The extension of the alkyl chain from an aminoethyl to an aminopropyl group represents a shift from a β-fluoroamine to a γ-fluoroamine scaffold. This seemingly minor homologous extension presents significant synthetic challenges but is an area of active research due to the distinct properties γ-fluoroamines can offer. The introduction of an additional methylene (B1212753) group into the side chain can alter the molecule's flexibility, lipophilicity, and the pKa of the amine, thereby modifying its pharmacokinetic and pharmacodynamic profile.

While the synthesis of β-fluoroamines is well-documented, methods for preparing chiral γ-fluoroamines are less common and often more complex. Traditional fluorination methods, such as those using diethylaminosulfur trifluoride (DAST), are often plagued by side reactions like rearrangements and eliminations, leading to low yields. nih.gov

Table 2: Synthetic Strategy for Chiral γ-Fluoroamines

| Step | Description | Key Features |

| 1. α-Fluorination | An aldehyde is treated with a fluorinating agent in the presence of an organocatalyst. | Establishes the chiral center with the fluorine atom. |

| 2. Cyanation | The resulting α-fluoroaldehyde is converted to a β-fluoronitrile. | The nitrile group serves as a stable precursor to the amine. |

| 3. Reduction | The β-fluoronitrile is reduced to the corresponding γ-fluoroamine. | Typically achieved using reagents like NaBH₄ with an additive like InCl₃. |

Impact of Substituent Variations on the Phenolic Ring on Reactivity

The reactivity of the phenolic ring, particularly towards electrophilic aromatic substitution, is profoundly influenced by the electronic properties of its substituents. In the case of (R)-3-(1-Aminoethyl)-5-fluorophenol, the hydroxyl (-OH), fluoro (-F), and aminoethyl groups each play a distinct role in modulating the electron density of the aromatic ring.

The hydroxyl group is a powerful activating group. lumenlearning.com It donates electron density to the ring through a strong positive resonance effect (+R), which outweighs its electron-withdrawing inductive effect (-I). quora.com This donation significantly increases the nucleophilicity of the ring, making it much more reactive than benzene (B151609) towards electrophiles. lumenlearning.com The -OH group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself.

Table 3: Electronic Effects of Substituents on the Phenolic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -OH (Hydroxyl) | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Strongly Activating | ortho, para |

| -F (Fluoro) | Strongly electron-withdrawing (-I) | Weakly electron-donating (+R) | Deactivating | ortho, para |

| -CH(CH₃)NH₂ (Aminoethyl) | Weakly electron-donating (+I) | N/A | Activating | ortho, para |

Exploration of Related Chiral β-Fluoroamine Scaffolds and their Chemical Utility

The chiral β-fluoroamine moiety is a privileged scaffold in medicinal chemistry and materials science. The strategic placement of a fluorine atom β to a nitrogen atom has profound effects on the molecule's properties. One of the most significant impacts is the attenuation of the amine's basicity (pKa). The strong electron-withdrawing nature of the fluorine atom lowers the pKa of the amine by 1-2 log units, which can improve metabolic stability, enhance CNS penetration, and reduce off-target activity at ion channels. nih.govnih.gov

The importance of this scaffold has driven the development of numerous synthetic methods to access it enantioselectively.

Organocatalysis : A prominent method involves the α-fluorination of aldehydes using an organocatalyst, followed by reductive amination. This approach provides a rapid and general route to enantiopure β-fluoroamines with excellent chemical yields (64–82%) and high enantioselectivity (94–98% ee). nih.gov

Hydrofluorination of Aziridines : Another effective strategy is the ring-opening of aziridines with a fluoride (B91410) source. Lewis base-catalyzed hydrofluorination allows for the regioselective and diastereoselective synthesis of β-fluoroamines under mild conditions with high yields. organic-chemistry.org

Hydrogen Bonding Phase-Transfer Catalysis : This innovative method utilizes potassium fluoride (KF), a safe and inexpensive reagent, in conjunction with a chiral bis-urea catalyst. The catalyst transports the fluoride ion into the organic phase to facilitate an enantioselective reaction, providing access to valuable β-fluoroamines on a large scale. acs.org

These synthetic advancements have made a wide array of chiral β-fluoroamines accessible, enabling their use as versatile building blocks for the synthesis of complex molecules and for the exploration of new chemical space in drug discovery.

Table 4: Overview of Synthetic Methods for Chiral β-Fluoroamines

| Method | Key Reagents/Catalysts | Typical Yield | Enantioselectivity (% ee) | Key Advantages |

| Organocatalysis | Aldehyde, Amine, Organocatalyst (e.g., diarylprolinol silyl (B83357) ether), Fluorinating agent (NFSI) | 64-82% | 94-98% | High enantioselectivity, general substrate scope. nih.gov |

| Hydrofluorination of Aziridines | Aziridine, Benzoyl fluoride, HFIP, Lewis base catalyst | up to 93% | High (substrate dependent) | Mild conditions, high yields, broad scope. organic-chemistry.org |

| Phase-Transfer Catalysis | Aziridinium ion, Potassium Fluoride (KF), Chiral bis-urea catalyst | Good to high | up to 92% | Uses inexpensive KF, operationally simple, scalable. acs.org |

Advanced Academic and Industrial Research Applications of the Chemical Compound

Utilization as a Versatile Chiral Building Block in Complex Organic Synthesis

Chiral building blocks are fundamental in modern organic synthesis, particularly in the pharmaceutical industry, where the three-dimensional structure of a molecule is critical to its biological activity. (R)-3-(1-Aminoethyl)-5-fluorophenol hydrochloride provides a readily available source of a specific stereocenter, which is crucial for the synthesis of enantiomerically pure compounds. The development of new drugs increasingly relies on the use of such chiral building blocks from the early stages of discovery to hit-to-lead optimization, as most biological targets are themselves chiral and require a precise stereochemical match for effective interaction. cymitquimica.comenamine.net

The synthesis of complex chiral molecules often involves multi-step processes where maintaining stereochemical integrity is paramount. Using a pre-defined chiral building block like this compound simplifies these synthetic routes, avoiding the need for challenging asymmetric transformations or costly chiral separations at later stages. nih.gov The presence of multiple functional groups—the primary amine, the phenol (B47542), and the fluorine-substituted aromatic ring—allows for a variety of chemical modifications, making it a versatile intermediate for creating a diverse range of complex molecular architectures. nih.gov

Role as an Intermediate in the Development of Active Pharmaceutical Ingredients (APIs)

Active Pharmaceutical Ingredients (APIs) are the biologically active components of a drug product. nih.gov The synthesis of novel APIs is a primary focus of pharmaceutical research and development, and intermediates like this compound play a crucial role in this process. beilstein-journals.org Chiral amines, in particular, are prevalent and essential components of many drugs and drug candidates. cymitquimica.com The fluorinated nature of this specific compound is also significant, as the incorporation of fluorine can improve a drug's metabolic stability, bioavailability, and binding affinity to its target. nih.gov

The development of APIs often involves the assembly of several molecular fragments. This compound can serve as a key fragment, providing both the necessary chirality and specific structural features required for biological activity. Its application as an intermediate streamlines the manufacturing process of complex pharmaceuticals, contributing to more efficient and cost-effective production. nih.gov

Enzyme inhibitors are a major class of therapeutic agents that act by blocking the activity of specific enzymes involved in disease processes. The design of selective inhibitors is crucial to minimize off-target effects. Chiral molecules often exhibit greater selectivity and potency as enzyme inhibitors due to the specific three-dimensional interactions they can form within an enzyme's active site.

While direct synthesis of selective enzyme inhibitors from this compound is not extensively documented in publicly available literature, chiral amines are widely used as starting materials for such purposes. nih.gov For example, the primary amine and phenol groups can be functionalized to introduce moieties that interact with specific residues in an enzyme's active site. The fluorinated phenyl ring can also play a role in enhancing binding affinity and selectivity. Enzymatic processes themselves are also used to produce chiral amines for use in inhibitor synthesis. nih.gov

Receptor modulators are drugs that bind to and alter the activity of cellular receptors, which are key components of cell signaling pathways. As with enzymes, the interaction between a drug and its receptor is highly dependent on stereochemistry. Selective estrogen receptor modulators (SERMs), for example, are a well-known class of drugs where chirality can play a critical role in determining their agonist or antagonist activity. mdanderson.org

The 2-phenethylamine scaffold, which is present in this compound, is a common structural motif in molecules that target various receptors, including adrenergic, dopamine, and serotonin receptors. nih.gov The specific stereochemistry and substitution pattern of this compound make it a valuable intermediate for the synthesis of novel receptor modulators with potentially improved selectivity and pharmacological profiles.

One of the most significant applications of chiral amines like this compound is in the development of anti-tumor drugs, particularly tyrosine kinase inhibitors (TKIs). Tyrosine kinases are a family of enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them an important target for cancer therapy. rsc.orgtandfonline.commdpi.comgoogle.comnih.gov

A structurally very similar compound, (R)-2-(1-aminoethyl)-4-fluorophenol , has been identified as a key chiral building block in the synthesis of Repotrectinib , a potent tyrosine kinase inhibitor. the-innovation.org This highlights the importance of the fluorinated chiral phenethylamine scaffold in the design of modern TKIs. The specific chirality is often essential for fitting into the ATP-binding pocket of the kinase and achieving potent inhibition. researchgate.net While patent literature often covers a broad range of related structures, the specific use of this compound as a key intermediate in the synthesis of other TKIs is a strong possibility within proprietary industrial research. nih.govgoogleapis.com

Table 1: Examples of Tyrosine Kinase Inhibitors and Related Chiral Intermediates

| Tyrosine Kinase Inhibitor | Related Chiral Intermediate | Therapeutic Target(s) |

|---|---|---|

| Repotrectinib | (R)-2-(1-aminoethyl)-4-fluorophenol | ALK/ROS1/TRK |

Exploration in Radiopharmaceutical Development for Diagnostic Imaging (e.g., PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and medical research. It relies on the administration of a radiopharmaceutical—a biologically active molecule labeled with a positron-emitting radionuclide, such as fluorine-18. google.comaustinpublishinggroup.com The development of novel PET tracers is crucial for imaging specific biological processes and targets, such as receptors or enzymes in the brain or in tumors. researchgate.netsnmjournals.org

Fluorinated compounds are of particular interest in PET tracer development due to the favorable properties of fluorine-18. nih.govfrontiersin.org The synthesis of PET tracers often involves the radiolabeling of precursor molecules. Chiral fluorinated amines are attractive candidates for this purpose, as they can be designed to target specific biological sites with high affinity and selectivity. mdanderson.orgtandfonline.comresearchgate.net While there is no specific literature detailing the use of this compound in PET radiopharmaceutical development, its structural features make it a plausible candidate for such applications. The amine or phenol group could be used for conjugation to a radiolabeled prosthetic group, or the aromatic ring could potentially be directly radiolabeled with fluorine-18 in the final step of a synthesis. scholaris.canih.govnih.gov

Potential Applications in Material Science for Functional Polymers and Liquid Crystals

The unique properties of chiral and fluorinated molecules are also being explored in the field of material science for the creation of functional polymers and liquid crystals with novel properties.

Functional Polymers: The incorporation of chiral units into polymer backbones or as side chains can lead to the formation of polymers with ordered helical structures and chiroptical properties. mdpi.com Amine-functionalized polymers are of interest for a variety of applications, including catalysis and drug delivery. researchgate.netgoogle.comresearchgate.netsciengine.com The synthesis of such polymers can involve the polymerization of chiral monomers. While the direct use of this compound as a monomer has not been reported, its bifunctional nature (amine and phenol) makes it a potential candidate for the synthesis of novel chiral polymers through condensation polymerization or by functionalizing existing polymers. The presence of fluorine can also impart desirable properties to the resulting polymers, such as thermal stability and chemical resistance. nih.govchiralen.com

Liquid Crystals: Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Chiral molecules are often used as "dopants" in liquid crystal mixtures to induce a helical twisting of the liquid crystal molecules, leading to the formation of a chiral nematic (or cholesteric) phase. google.com These materials are essential for many modern display technologies. The effectiveness of a chiral dopant is measured by its helical twisting power (HTP). Fluorinated chiral dopants are of particular interest as they can be highly compatible with the fluorinated liquid crystal hosts commonly used in display devices. rsc.orgtandfonline.comtandfonline.com The incorporation of fluorine can also influence the dielectric properties of the liquid crystal mixture. acs.org While there is no specific mention of this compound in the context of liquid crystals, its chiral and fluorinated nature suggests it could be a precursor for the synthesis of novel chiral dopants with potentially interesting properties. researchgate.net

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the aminoethyl group (δ 2.8–3.2 ppm) and fluorophenol ring (δ 6.5–7.5 ppm) .

- HPLC-MS : Reversed-phase C18 columns (acetonitrile/water + 0.1% TFA) validate purity and detect trace impurities (<0.1%) .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the crystal lattice .

Q. Advanced Research Focus

- Aminoethyl chain length : Shorter chains (e.g., methyl vs. ethyl) reduce steric hindrance, enhancing receptor binding affinity .

- Fluorine position : Meta-fluorine (as in the target compound) improves metabolic stability compared to para-substituted analogs .

- Hydrochloride salt : Enhances aqueous solubility (logP ~1.2) and bioavailability compared to freebase forms .

Case Study : Replacement of the ethyl group with a propyl chain in a related compound decreased IC₅₀ by 40% in kinase inhibition assays .

What strategies are effective in resolving contradictory data regarding the compound's receptor binding affinity?

Advanced Research Focus

Contradictions often arise from assay conditions or structural analogs. Mitigation approaches include:

- Standardized assays : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Control compounds : Compare activity against structurally validated inhibitors (e.g., Y-27632 hydrochloride) to calibrate results .

- Molecular docking : Validate binding modes using computational models (e.g., AutoDock Vina) to explain discrepancies between in vitro and cellular data .

Example : Discrepancies in Rho-kinase inhibition may stem from differences in phosphatase coupling; co-incubation with myosin phosphatase isolates target-specific effects .

How can researchers design experiments to evaluate the compound's stability under physiological conditions?

Q. Advanced Research Focus

- pH stability profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS. The hydrochloride salt shows optimal stability at pH 4–6 .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C) .

- Light exposure tests : UV-vis spectroscopy tracks photodegradation; fluorophenol derivatives are sensitive to UV-A light .

What are the implications of fluorophenol ring halogenation on the compound's pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.